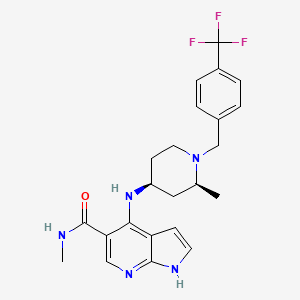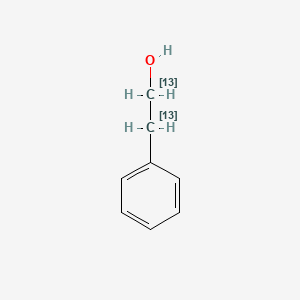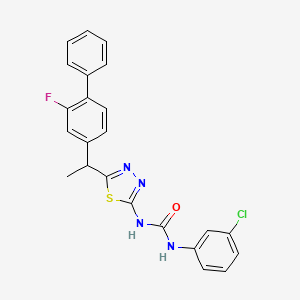
GLP-1R agonist 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 18 is a small molecule that acts as an agonist for the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor predominantly expressed in pancreatic beta cells. When activated, it stimulates insulin secretion and promotes beta cell survival and proliferation. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and protect pancreatic beta cells .
準備方法
The synthesis of glucagon-like peptide-1 receptor agonist 18 involves several steps. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves the use of saturation mutagenesis and chemical design to identify new agonists with modified N-terminal domains . Industrial production methods typically involve large-scale peptide synthesis and purification processes to ensure high purity and yield .
化学反応の分析
Glucagon-like peptide-1 receptor agonist 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the substitution of the native glutamate residue with cysteic acid in the N-terminal region of the peptide results in a highly active analogue . Major products formed from these reactions include modified peptides with enhanced receptor binding and signaling properties .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of glucagon-like peptide-1 in glucose homeostasis and insulin secretion . In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on beta cell proliferation and survival . In medicine, it is used in the treatment of type 2 diabetes and obesity due to its ability to lower blood glucose levels and promote weight loss . Additionally, glucagon-like peptide-1 receptor agonists have shown potential in the treatment of neurodegenerative diseases, such as Parkinson’s disease, due to their neuroprotective properties .
作用機序
Glucagon-like peptide-1 receptor agonist 18 exerts its effects by binding to the glucagon-like peptide-1 receptor and activating downstream signaling pathways. This activation stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, thereby lowering blood glucose levels . The compound also slows gastric emptying and reduces food intake, contributing to weight loss . The molecular targets involved in these pathways include cyclic adenosine monophosphate and protein kinase A, which mediate the physiological effects of glucagon-like peptide-1 receptor activation .
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 18 is unique compared to other similar compounds due to its specific modifications in the N-terminal region, which enhance its receptor binding and signaling properties . Similar compounds include exendin-4, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used in the treatment of type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 18 has shown improved stability and efficacy in preclinical studies .
特性
分子式 |
C32H25ClF4N4O4 |
|---|---|
分子量 |
641.0 g/mol |
IUPAC名 |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |
InChIキー |
BILLOQHZLIFRRK-HHHXNRCGSA-N |
異性体SMILES |
CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
正規SMILES |
CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
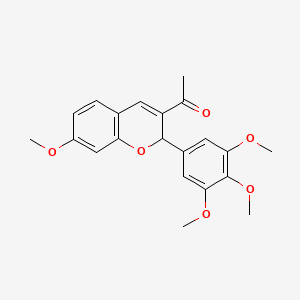
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
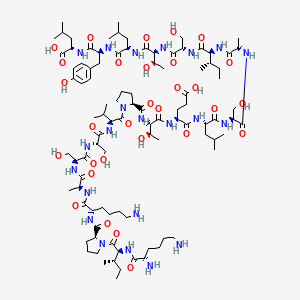
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
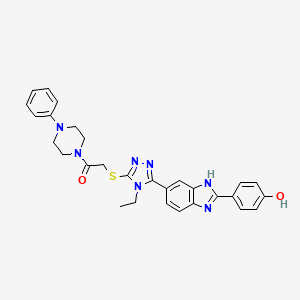
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
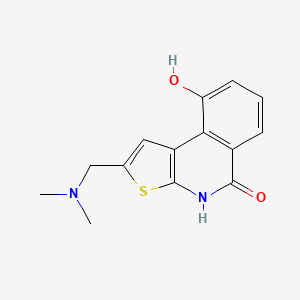
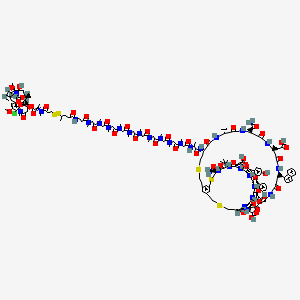
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
